

An In-depth Technical Guide to 3-Boronobenzothioamide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	3-Boronobenzothioamide
CAS No.:	850568-10-4
Cat. No.:	B1519699

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Abstract: **3-Boronobenzothioamide** is a bifunctional aromatic compound featuring both a boronic acid and a thioamide moiety. This unique combination makes it a molecule of significant interest for researchers in medicinal chemistry and materials science. The boronic acid group serves as a versatile synthetic handle for carbon-carbon bond formation (e.g., Suzuki-Miyaura coupling) and as a pharmacophore capable of forming reversible covalent bonds with biological targets.[1] The thioamide group, an isostere of the amide bond, offers altered electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable functional group in drug design.[2][3] This guide provides a comprehensive overview of the inferred physicochemical and spectroscopic properties of **3-Boronobenzothioamide**, outlines plausible synthetic protocols, and discusses its potential applications, particularly in the realm of drug discovery.

Predicted Physicochemical Properties

Direct experimental data for **3-Boronobenzothioamide** is not widely available in public literature. However, its properties can be reliably inferred from the well-characterized nature of

its constituent functional groups: an arylboronic acid and a primary aromatic thioamide.

Arylboronic acids are typically crystalline solids with moderate to high melting points and are known to form cyclic trimetric anhydrides, known as boroxines, upon dehydration.[4]

Thioamides are also generally crystalline solids.[5] Therefore, **3-Boronobenzothioamide** is predicted to be a stable, crystalline solid at room temperature. Its solubility is expected to be poor in nonpolar solvents but should increase in polar organic solvents like methanol, DMSO, and DMF.

At physiological pH, the boronic acid group exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a characteristic crucial for its biological activity.[1]

Table 1: Inferred Physicochemical Data for **3-Boronobenzothioamide**

Property	Predicted Value / Characteristic	Rationale / Reference
Molecular Formula	C ₇ H ₈ BNO ₂ S	Based on chemical structure
Molecular Weight	181.02 g/mol	Based on chemical structure
Appearance	Off-white to yellow crystalline solid	Typical for aromatic thioamides and boronic acids.[5]
Melting Point	>150 °C (with potential decomposition)	Inferred from similar aromatic boronic acids and thioamides.
Solubility	Soluble in Methanol, DMSO, DMF; Sparingly soluble in water and nonpolar solvents.	General solubility for polar organic compounds.
pKa	~8.5 - 9.5	Typical range for arylboronic acids.[1]

Spectroscopic Characterization (Predicted)

The identity and purity of **3-Boronobenzothioamide** would be confirmed using a combination of spectroscopic techniques. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The aromatic region would display a complex multiplet pattern consistent with a 1,3-disubstituted benzene ring. The two protons of the primary thioamide ($-\text{CSNH}_2$) are expected to appear as two distinct, broad singlets at lower field (typically δ 9.0-10.0 ppm) due to restricted rotation around the C-N bond. The $\text{B}(\text{OH})_2$ protons are often broad and may exchange with solvent, sometimes rendering them unobservable, especially in protic solvents like methanol- d_4 .^[6]
- ^{13}C NMR: The spectrum would show six distinct aromatic carbon signals. The thioamide carbon ($\text{C}=\text{S}$) is a key diagnostic peak, expected to appear significantly downfield, typically in the range of δ 195-205 ppm.^[5] The carbon atom attached to the boron group (C-B) would appear as a broad signal due to quadrupolar relaxation of the boron nucleus.
- ^{11}B NMR: This technique is highly diagnostic for boronic acids. A single, relatively broad resonance is expected. For the sp^2 -hybridized boronic acid, the chemical shift is typically observed around δ 28-33 ppm.^{[7][8]} Upon interaction with Lewis bases or at high pH, a shift upfield would indicate the formation of a tetrahedral sp^3 -hybridized boronate species.^[7]

Infrared (IR) Spectroscopy

Key vibrational frequencies would include:

- N-H Stretching: Two bands in the $3400\text{-}3100\text{ cm}^{-1}$ region, corresponding to the asymmetric and symmetric stretching of the primary thioamide NH_2 group.
- C=S Stretching (Thioamide I band): A strong absorption band typically found in the $1250\text{-}1020\text{ cm}^{-1}$ region.
- B-O Stretching: A strong, broad band around $1350\text{-}1310\text{ cm}^{-1}$ is characteristic of the B-O single bond in boronic acids.
- O-H Stretching: A very broad absorption centered around 3300 cm^{-1} from the $\text{B}(\text{OH})_2$ group.

Chemical Reactivity and Synthetic Utility

The dual functionality of **3-Boronbenzothioamide** dictates its chemical reactivity, offering two distinct handles for molecular elaboration.

Reactions of the Boronic Acid Moiety

The arylboronic acid group is a cornerstone of modern organic synthesis, primarily valued for its role in palladium-catalyzed cross-coupling reactions.

- **Suzuki-Miyaura Coupling:** This is the most prominent reaction of arylboronic acids, allowing for the formation of a C-C bond with aryl or vinyl halides/triflates. This reaction would enable the conjugation of the 3-thioamidophenyl core to a vast array of other molecular fragments, a critical step in building complex molecules for drug discovery.[9]
- **Chan-Lam Coupling:** This reaction facilitates the formation of C-N or C-O bonds, coupling the boronic acid with amines or alcohols.
- **Boronate Ester Formation:** Boronic acids readily and reversibly react with diols (e.g., pinacol) to form stable boronate esters. This is often used as a protecting group strategy or to improve the compound's solubility and stability for purification and handling.[10]

Reactions of the Thioamide Moiety

The thioamide group is more nucleophilic at the sulfur atom and more acidic at the nitrogen compared to its amide counterpart.

- **Alkylation:** The sulfur atom can be readily alkylated by electrophiles like alkyl halides.[11]
- **Heterocycle Synthesis:** Thioamides are versatile precursors for the synthesis of sulfur-containing heterocycles, such as thiazoles, which are common motifs in pharmaceuticals.
- **Hydrolysis:** While more stable to hydrolysis than amides under certain conditions, thioamides can be converted back to the corresponding carboxylic acid or amide under specific hydrolytic conditions.

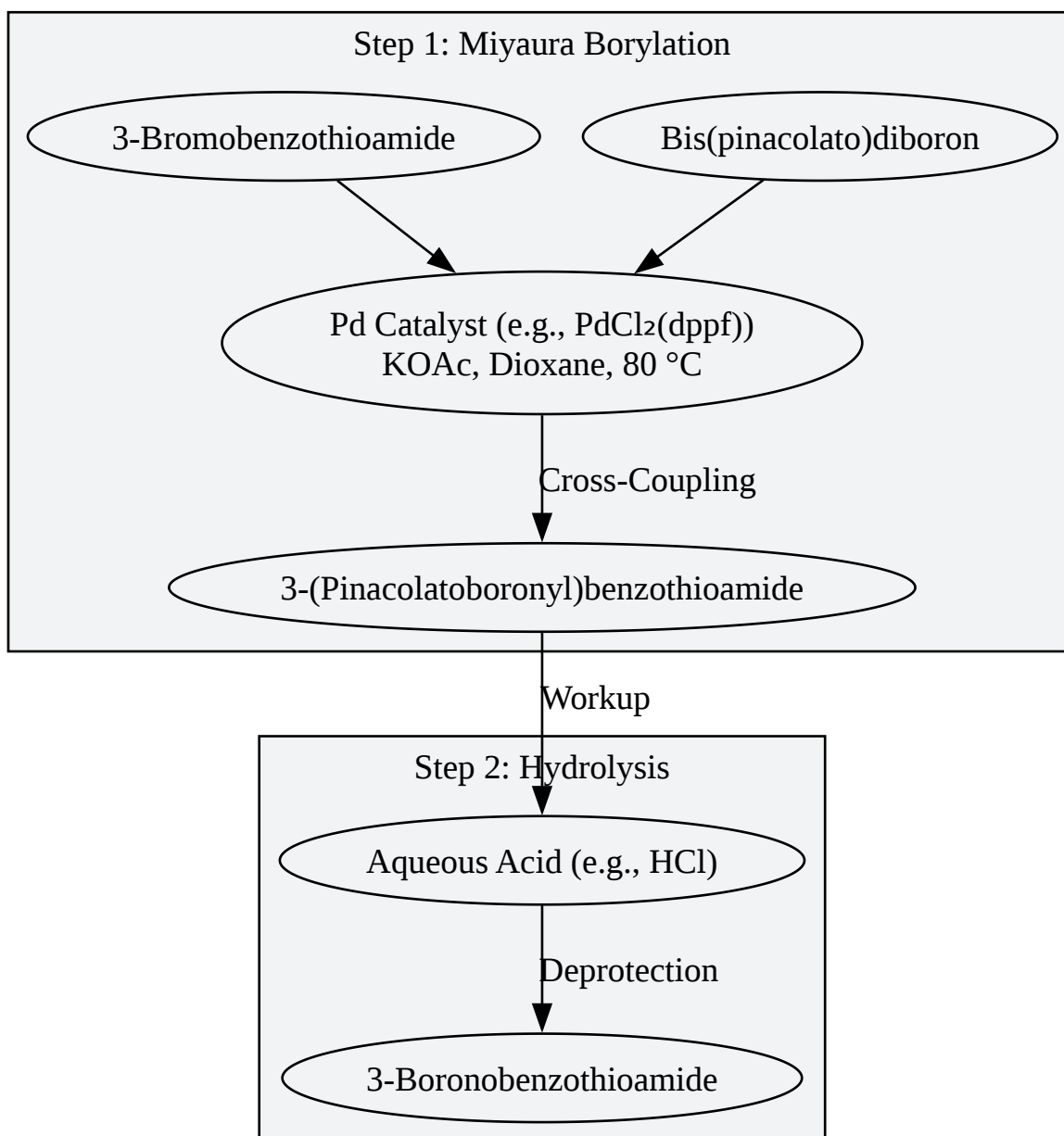
Proposed Synthetic Protocols

Two primary retrosynthetic pathways are proposed for the laboratory-scale preparation of **3-Boronobenzothioamide**. The choice of method depends on the availability of starting materials.

Method A: Miyaura Borylation of 3-Bromobenzothioamide

This approach involves the palladium-catalyzed cross-coupling of a readily available aryl bromide with a diboron reagent. This is a robust and high-yielding method for introducing a boronic acid group onto an aromatic ring with excellent functional group tolerance.[\[10\]](#)[\[12\]](#)[\[13\]](#)

Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of 3-bromobenzothioamide. A transmetalation step with the activated diboron species, followed by reductive elimination, yields the desired arylboronate ester and regenerates the catalyst. The use of a weak base like potassium acetate (KOAc) is crucial to activate the diboron reagent without promoting unwanted side reactions.[\[13\]](#)



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Diagram 1: Proposed synthesis of **3-Boronobenzothioamide** via Miyaura Borylation.

Step-by-Step Protocol (Method A):

- Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3-bromobenzothioamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as PdCl₂(dppf) (3 mol%).

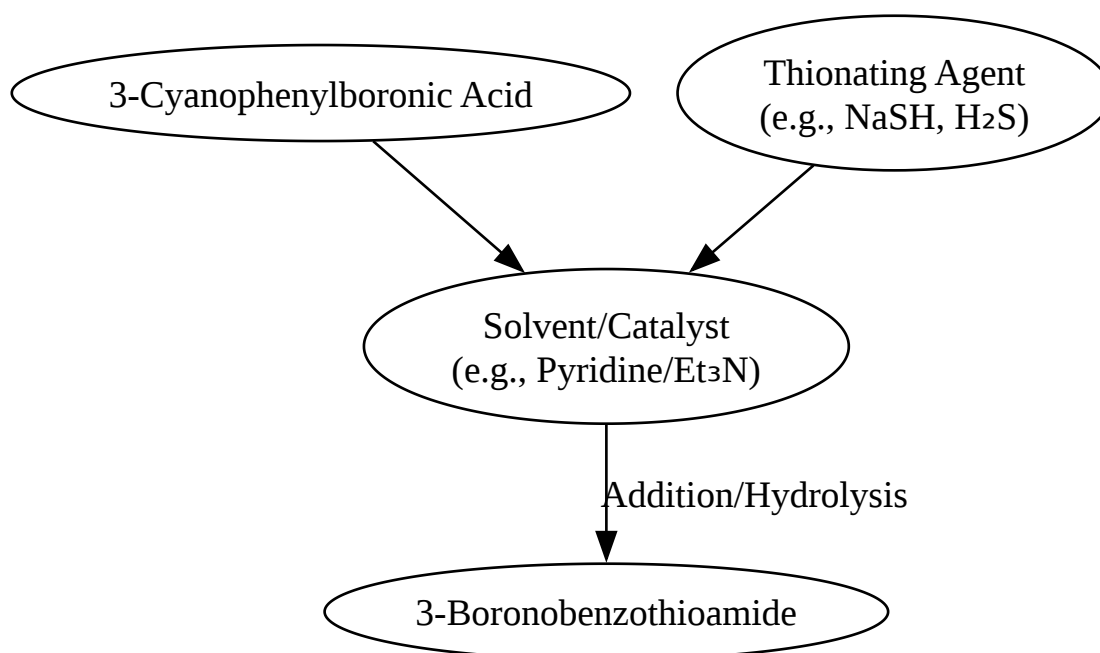
- Reaction: Add anhydrous 1,4-dioxane as the solvent. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
- Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
- Purification (Ester): Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the intermediate boronate ester.
- Hydrolysis: Dissolve the purified pinacol ester in a suitable solvent (e.g., acetone or THF) and treat with aqueous acid (e.g., 1M HCl). Stir vigorously for 2-4 hours.
- Final Isolation: Extract the product into an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and triturate with a nonpolar solvent (e.g., hexanes) to induce crystallization, yielding the final product, **3-Boronobenzothioamide**.

Method B: Thionation of 3-Cyanophenylboronic Acid

This pathway involves the conversion of a nitrile group to a primary thioamide. This is a common and effective transformation, often achieved using various sulfur-transfer reagents.

[\[14\]](#)[\[15\]](#)

Causality: Reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) act as thionating agents, converting the carbon-nitrogen triple bond of the nitrile into the carbon-sulfur double bond of the thioamide. Alternatively, hydrogen sulfide or its salts can add across the nitrile bond, often catalyzed by a base or acid.[\[16\]](#)



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Diagram 2: Proposed synthesis of **3-Boronobenzothioamide** via Nitrile Thionation.

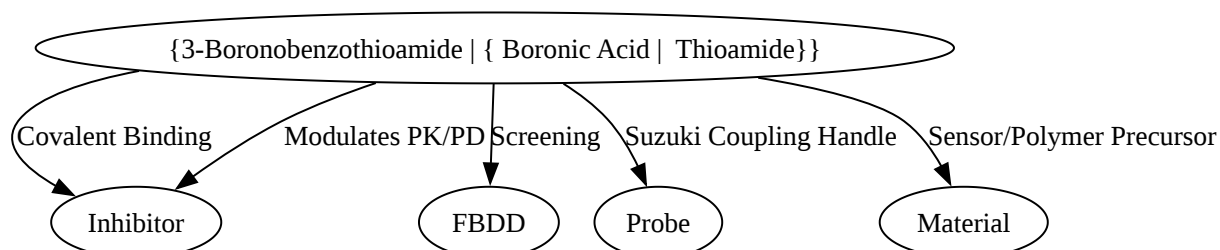
Step-by-Step Protocol (Method B):

- Setup: Dissolve 3-cyanophenylboronic acid (1.0 eq) in a solvent such as pyridine or DMF.
- Reaction: Add a sulfur source, such as sodium hydrosulfide (NaSH, 2-3 eq).^[15] If using gaseous H₂S, bubble it through the solution in the presence of a base like triethylamine.
- Heating: Gently heat the mixture (e.g., to 50-60 °C) and stir for several hours until the reaction is complete as monitored by TLC.
- Workup: Quench the reaction by pouring it into acidified water (e.g., dilute HCl), which will protonate the product and neutralize the base.
- Isolation & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude material by recrystallization or column chromatography to obtain **3-Boronobenzothioamide**.

Potential Applications in Research and Drug Development

The unique bifunctional nature of **3-Boronobenzothioamide** positions it as a valuable building block and a potential pharmacophore.

- **Enzyme Inhibition:** Boronic acids are well-known for their ability to act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue.[17] The thioamide moiety can modulate target affinity and pharmacokinetic properties compared to a standard amide.[2] This makes **3-Boronobenzothioamide** an attractive scaffold for developing inhibitors against enzymes implicated in cancer, inflammation, or infectious diseases.
- **Fragment-Based Drug Discovery (FBDD):** As a relatively small molecule with key interaction features (H-bond donors/acceptors, aromatic ring, covalent warhead), it is an ideal candidate for FBDD screening campaigns to identify initial hits against novel biological targets.
- **Chemical Probes:** The boronic acid can be functionalized via Suzuki coupling to attach fluorescent tags, biotin labels, or photo-crosslinkers, enabling the creation of chemical probes to study biological systems.
- **Materials Science:** Arylboronic acids are used in the development of sensors (e.g., for saccharides) and advanced organic materials. The thioamide group could be used to coordinate with metal centers or participate in specific intermolecular interactions, potentially leading to novel polymers or supramolecular assemblies.



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Diagram 3: Logical relationship between the functional groups of **3-Boronobenzothioamide** and its applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Boronobenzothioamide** is not available, safe handling procedures should be based on the hazards associated with its functional groups.

- Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Toxicity: Boronic acids are generally considered to have low to moderate toxicity, but should be handled with care. Thioamides can be toxic and should not be ingested or allowed to come into contact with skin.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and moisture to prevent degradation and boroxine formation.

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